molecular formula C10H20ClN2Si B14320778 CID 6397547

CID 6397547

Cat. No.: B14320778
M. Wt: 231.82 g/mol
InChI Key: GBBYNUZLBISPBA-UHFFFAOYSA-N
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Description

1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole is a heterocyclic compound that contains silicon and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole typically involves the reaction of tert-butylamine with chlorosilane compounds under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form silanol derivatives.

    Reduction Reactions: Reduction can lead to the formation of silane derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium alkoxides or amines in solvents like THF or DCM.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 1,3-Di-tert-butyl-2-alkoxy-2,3-dihydro-1H-1,3,2-diazasilole.

    Oxidation: Formation of silanol derivatives.

    Reduction: Formation of silane derivatives.

Scientific Research Applications

1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other silicon-containing heterocycles.

    Biology: Investigated for its potential use in the development of silicon-based biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole involves its ability to undergo substitution and oxidation reactions, which allows it to interact with various molecular targets. The silicon-nitrogen bond in the compound is particularly reactive, making it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazaborole: Similar structure but contains boron instead of silicon.

    1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazaphosphole: Contains phosphorus instead of silicon.

Uniqueness

1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole is unique due to the presence of silicon in its ring structure, which imparts distinct chemical properties compared to its boron and phosphorus analogs. The silicon atom provides different reactivity and stability, making it valuable for specific applications in materials science and synthetic chemistry.

Properties

Molecular Formula

C10H20ClN2Si

Molecular Weight

231.82 g/mol

InChI

InChI=1S/C10H20ClN2Si/c1-9(2,3)12-7-8-13(14(12)11)10(4,5)6/h7-8H,1-6H3

InChI Key

GBBYNUZLBISPBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CN([Si]1Cl)C(C)(C)C

Origin of Product

United States

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